molecular formula C8H10N2 B1371983 6-Cyclopropylpyridin-2-amine CAS No. 857292-66-1

6-Cyclopropylpyridin-2-amine

Cat. No. B1371983
Key on ui cas rn: 857292-66-1
M. Wt: 134.18 g/mol
InChI Key: LIZZJCZQDJRGQO-UHFFFAOYSA-N
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Patent
US09353107B2

Procedure details

To a solution of N-(6-cyclopropylpyridin-2-yl)pivalamide (4.25 gm, 19.49 mmol) in dioxane (34 ml) was added 9N HCl (34 ml). The mixture was stirred for 18 hours at 90° C. After cooling to 25° C., the pH of the reaction was adjusted with to achieve pH-9. The solution was diluted with ethyl acetate (200 ml) quantity and washed with saturated sodium bicarbonate. Next, the organic portion was dried over sodium sulfate and concentrated to get 2 gm (77.5% yield) clear oil.
Name
N-(6-cyclopropylpyridin-2-yl)pivalamide
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
77.5%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([NH:10]C(=O)C(C)(C)C)[CH:7]=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.Cl>O1CCOCC1.C(OCC)(=O)C>[CH:1]1([C:4]2[N:9]=[C:8]([NH2:10])[CH:7]=[CH:6][CH:5]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
N-(6-cyclopropylpyridin-2-yl)pivalamide
Quantity
4.25 g
Type
reactant
Smiles
C1(CC1)C1=CC=CC(=N1)NC(C(C)(C)C)=O
Name
Quantity
34 mL
Type
reactant
Smiles
Cl
Name
Quantity
34 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C.
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Next, the organic portion was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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